Superior Leaving-Group Reactivity: SN2 Rate Enhancement vs. Chloro and Bromo Analogs
In SN2 reactions, the intrinsic reactivity of alkyl halides follows the order RI > RBr > RCl, driven by decreasing carbon–halogen bond strength and increasing leaving-group ability [1]. The Finkelstein reaction (NaI in acetone, 60 °C) exemplifies this: primary alkyl chlorides such as n-butyl chloride exhibit a relative rate of 1, whereas allyl and benzyl chlorides—activated substrates—react with relative rates of 64 and 179, respectively [2]. As an alkyl iodide, 2-(iodomethyl)tetrahydrofuran bypasses the rate-limiting halide-exchange step entirely, entering directly into productive nucleophilic displacement pathways that are inaccessible to its chloro and bromo counterparts under identical mild conditions [1].
| Evidence Dimension | Relative SN2 reactivity (leaving-group ability) |
|---|---|
| Target Compound Data | Alkyl iodide: fastest SN2 reactivity among halides; C–I bond dissociation energy ≈ 57 kcal/mol |
| Comparator Or Baseline | Alkyl bromide (C–Br ≈ 70 kcal/mol); alkyl chloride (C–Cl ≈ 79 kcal/mol) |
| Quantified Difference | Alkyl iodides react several times faster than alkyl bromides; alkyl chlorides are the slowest (relative rates: Bu-Cl = 1, allyl-Cl = 64, benzyl-Cl = 179 in Finkelstein conditions) [2] |
| Conditions | Standard SN2 manifold; Finkelstein reaction model system (NaI/acetone, 60 °C) |
Why This Matters
Higher SN2 reactivity enables faster reactions, lower temperatures, and higher yields, making 2-(iodomethyl)tetrahydrofuran the preferred electrophile when reaction time, substrate sensitivity, or conversion efficiency is critical.
- [1] NPTEL Archive. Organic Chemistry: Substitution Reactions. Reactivity order: RI > RBr > RCl. https://archive.nptel.ac.in (accessed 2026-04-28). View Source
- [2] Chemeurope.com. Finkelstein Reaction. Relative rates of reaction (NaI in acetone at 60 °C): Me-Cl 179, Bu-Cl 1, i-Pr-Cl 0.0146, t-BuCH₂-Cl 0.00003, allyl-Cl 64, benzyl-Cl 179. https://www.chemeurope.com/en/encyclopedia/Finkelstein+reaction.html (accessed 2026-04-28). View Source
